molecular formula C61H65N15O6 B10787833 878557-55-2H-Trp-Arg-Trp-Trp-Trp-Trp-NH2 trifluoroacetate salt

878557-55-2H-Trp-Arg-Trp-Trp-Trp-Trp-NH2 trifluoroacetate salt

Cat. No.: B10787833
M. Wt: 1104.3 g/mol
InChI Key: IRJDOVLLPORVJP-WOAIKHIASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 878557-55-2H-Trp-Arg-Trp-Trp-Trp-Trp-NH2 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS) techniques. The peptide chain is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is coupled to the growing chain using activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate). After the assembly, the peptide is cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process involves high-performance liquid chromatography (HPLC) to ensure high purity (>99%) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan residues.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Substitution reactions can occur at the arginine residue, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

    Substitution: Strong nucleophiles like sodium azide (NaN3).

Major Products Formed:

    Oxidation: Oxidized tryptophan derivatives.

    Reduction: Reduced peptide forms.

    Substitution: Substituted arginine derivatives.

Mechanism of Action

The compound acts as a selective antagonist of formyl peptide receptor 1 (FPR1) signaling. It inhibits the binding of WKYMVm to FPR1, thereby blocking downstream signaling pathways. This inhibition prevents the generation of superoxide and the chemotactic migration of neutrophils induced by Abeta42 peptide . The molecular targets include FPR1 and associated signaling proteins .

Comparison with Similar Compounds

    WKYMVm: An agonist of FPR1.

    MMK 1: Another peptide that interacts with FPR1.

    Amyloid β42: A peptide involved in neurodegenerative diseases.

Uniqueness: 878557-55-2H-Trp-Arg-Trp-Trp-Trp-Trp-NH2 trifluoroacetate salt is unique due to its high selectivity and potency as an FPR1 antagonist. It effectively inhibits FPR1-mediated signaling at low concentrations (IC50 = 0.23 μM), making it a valuable tool in research .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H65N15O6/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66)/t44-,50-,51-,52-,53-,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJDOVLLPORVJP-WOAIKHIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H65N15O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1104.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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